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Compound of Interest

Compound Name: 4-Chloro-5-fluoronicotinaldehyde

Cat. No.: B1429739

An In-depth Technical Guide to 4-Chloro-5-fluoropyridine-3-carbaldehyde: Properties,
Reactivity, and Synthetic Potential

Abstract

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and materials
science, prized for their unique electronic properties and versatile reactivity.[1][2] 4-Chloro-5-
fluoropyridine-3-carbaldehyde is a trifunctionalized heterocyclic building block that offers
researchers a powerful tool for molecular construction. The strategic placement of an aldehyde,
a chloro group, and a fluoro group on the electron-deficient pyridine core provides three distinct
points for chemical modification. This guide provides a comprehensive overview of the
fundamental characteristics of this compound, including its physicochemical properties,
spectroscopic signature, and key reactivity patterns. We will delve into the causality behind its
synthetic utility, offering field-proven insights for researchers in drug discovery and chemical
synthesis.

Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the basic properties of a starting material is the
foundation of any successful synthetic endeavor. 4-Chloro-5-fluoropyridine-3-carbaldehyde is
commercially available and its core properties are summarized below.
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Property Value Source(s)
CAS Number 1060802-34-7 [3]

Molecular Formula CeHsCIFNO [3]

Molecular Weight 159.55 g/mol

Appearance Solid

Purity Typically =97% AOBChem USA
Storage 2-8°C, under inert atmosphere ~ AOBChem USA

Note: Experimental data for properties such as boiling point, melting point, and pKa are not
widely published and should be determined empirically.

Proposed Synthesis Workflow

While specific preparations of 4-Chloro-5-fluoropyridine-3-carbaldehyde are not extensively
detailed in peer-reviewed literature, its structure suggests a plausible synthetic route based on
established pyridine functionalization methodologies.[1][4] A logical approach would involve the
formylation of a suitable 4-chloro-5-fluoropyridine precursor, potentially via a directed ortho-
metalation followed by quenching with an electrophilic formylating agent like N,N-
Dimethylformamide (DMF).

The causality here is that the pyridine nitrogen and existing halogen substituents can direct
deprotonation to the C3 position using a strong, non-nucleophilic base like Lithium
diisopropylamide (LDA). This generates a potent nucleophile that readily attacks the
electrophilic carbonyl of DMF.
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Proposed Synthesis Route
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4-Chloro-5-fluoropyridine-3-carbaldehyde
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Caption: Reactivity map illustrating the primary synthetic transformations available.

Reactivity at the Aldehyde Group

The aldehyde at the C3 position is a classic electrophilic handle. It readily participates in a wide
array of transformations:

» Oxidation: Can be smoothly oxidized to the corresponding carboxylic acid using standard
reagents like potassium permanganate (KMnQOa4) or sodium chlorite (NaClO2). This acid is a
precursor for amides, esters, and other acid derivatives.

e Reduction: Selective reduction to the primary alcohol is easily achieved with mild reducing
agents such as sodium borohydride (NaBHa).

e Reductive Amination: This powerful transformation directly converts the aldehyde into an
amine in the presence of a primary or secondary amine and a reducing agent like sodium
triacetoxyborohydride (NaBH(OACc)s). This is one of the most robust methods for C-N bond
formation in drug discovery.

e Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions with
organometallic reagents (Grignard, organolithiums) or for olefination reactions like the Wittig
reaction to form alkenes.

Reactivity of the Pyridine Ring: Nucleophilic Aromatic
Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which activates it towards nucleophilic attack.
This effect is amplified by the electron-withdrawing aldehyde group.

o Positional Selectivity: Halogens at the C2 and C4 positions of a pyridine ring are significantly
more reactive towards SNAr than a halogen at the C3 position. [5][6]This is because for
attack at C4 (or C2), the negative charge of the intermediate (a Meisenheimer-like complex)
can be delocalized onto the electronegative ring nitrogen, providing substantial stabilization.
[6][7]Attack at C3 does not allow for this resonance stabilization, rendering the position far
less reactive. [7]* Leaving Group: In this molecule, the chloro group at the C4 position is the
primary site for SNAr. While fluorine is more electronegative, chlorine is generally a better
leaving group in many SNAr contexts on electron-deficient heterocycles. [8]This allows for
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the selective displacement of the C4-chloro group with a wide variety of nucleophiles
(amines, thiols, alkoxides) while the C5-fluoro group remains intact, offering a site for
potential subsequent cross-coupling reactions.

Protocol: Quality Control and Characterization

To ensure the validity of experimental results, every researcher must verify the identity and
purity of their starting materials. This protocol provides a self-validating workflow for the
characterization of 4-Chloro-5-fluoropyridine-3-carbaldehyde.

Objective: To confirm the identity and assess the purity of a supplied sample of 4-Chloro-5-
fluoropyridine-3-carbaldehyde.

Materials:

o Sample of 4-Chloro-5-fluoropyridine-3-carbaldehyde

e Deuterated chloroform (CDCIs) with 0.03% v/v Tetramethylsilane (TMS)
 NMR tubes

o HPLC-grade acetonitrile and water

e Mass spectrometer (ESI or GC-MS)

e FTIR spectrometer

Methodology:

» 'H NMR Spectroscopy: a. Dissolve ~5-10 mg of the sample in ~0.6 mL of CDClIs in a clean,
dry NMR tube. b. Acquire a *H NMR spectrum. c. Validation: Confirm the presence of a
singlet in the & 9.9-10.2 ppm region (aldehyde) and two distinct aromatic signals. Integrate
the peaks; the ratio should be 1:1:1.

e 19F NMR Spectroscopy: a. Using the same sample, acquire a 1°F NMR spectrum. b.
Validation: Confirm the presence of a single primary resonance between 6 -120 and -140

ppm.
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e Mass Spectrometry (MS): a. Prepare a dilute solution of the sample in a suitable solvent
(e.g., acetonitrile). b. Acquire a mass spectrum using an appropriate ionization method (e.g.,
ESI+). c. Validation: Look for the molecular ion peak at m/z 159 and the corresponding M+2
isotope peak at m/z 161 with a relative intensity of approximately 30-35%.

o Purity Assessment (HPLC): a. Develop a suitable HPLC method (e.g., C18 column, mobile
phase gradient of water/acetonitrile with 0.1% formic acid). b. Inject a solution of the sample
and analyze the chromatogram. c. Validation: The purity should be >97% as determined by
the area percentage of the main peak.

Applications in Research and Development

While specific FDA-approved drugs containing the 4-Chloro-5-fluoropyridine-3-carbaldehyde
moiety are not prevalent, its value lies in its role as a versatile intermediate for creating diverse
molecular libraries for screening and lead optimization. [2]

» Scaffold Decoration: The SNAr reaction at C4 allows for the introduction of a vast array of
chemical functionalities by simply varying the nucleophile. This enables the rapid exploration
of structure-activity relationships (SAR) around the pyridine core.

» Bioisosteric Replacement: The fluorinated pyridine motif is a common bioisostere for phenyl
rings in drug design, often improving metabolic stability and binding affinity.

o Synthesis of Fused Heterocycles: The aldehyde group can be used as a handle to construct
fused ring systems (e.g., pyrimidopyridines, imidazopyridines), which are privileged
structures in medicinal chemistry.

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.
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Hazard Type GHS Information
Pictogram GHSO07 (Exclamation Mark)
Signal Word Warning

H315: Causes skin irritation. [9]H319: Causes
Hazard Statements serious eye irritation. [9]H335: May cause

respiratory irritation. [9]

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray.
) [10]P305+P351+P338: IF IN EYES: Rinse
Precautionary Statements ) ) )
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing. [10]

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant
gloves.

Conclusion

4-Chloro-5-fluoropyridine-3-carbaldehyde is a high-potential building block for chemical
synthesis. Its value is derived not from a single property, but from the synergistic and
orthogonal reactivity of its three distinct functional groups. The aldehyde provides a gateway for
C-C and C-N bond formations, while the C4-chloro position is primed for selective nucleophilic
aromatic substitution. Understanding the underlying principles of its reactivity, particularly the
electronic factors governing SNAr on the pyridine ring, empowers researchers to strategically
incorporate this versatile scaffold into complex target molecules, accelerating innovation in drug
discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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